2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile
Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile is an organic compound with the molecular formula C11H11ClN2O2S This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a dimethylamino group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethylaminoacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the sulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile
- 2-[(4-Methylphenyl)sulfonyl]-3-(dimethylamino)acrylonitrile
- 2-[(4-Nitrophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile
Uniqueness
2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)acrylonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-14(2)8-11(7-13)17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIOFMHWRIECPK-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332449 | |
Record name | (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882275-37-8 | |
Record name | (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.